molecular formula C20H24N2O8 B13829188 3-O-methyl 5-O-propan-2-yl 2-(dimethoxymethyl)-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

3-O-methyl 5-O-propan-2-yl 2-(dimethoxymethyl)-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B13829188
M. Wt: 420.4 g/mol
InChI Key: ASUYWCQAXXTOAK-UHFFFAOYSA-N
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Description

4-(3-Nitrophenyl)-2-dimethoxymethyl-1,4-dihydropyridine-3,5-dicarboxylic Acid 5-Isopropyl Ester 3-Methyl Ester is a complex organic compound belonging to the class of 1,4-dihydropyridines These compounds are known for their diverse pharmacological activities, particularly as calcium channel blockers

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Nitrophenyl)-2-dimethoxymethyl-1,4-dihydropyridine-3,5-dicarboxylic Acid 5-Isopropyl Ester 3-Methyl Ester typically involves a multi-step process. One common method includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and an ammonium acetate in the presence of a suitable solvent. The reaction conditions often require refluxing the mixture for several hours to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Hantzsch synthesis for large-scale operations. This includes using continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-Nitrophenyl)-2-dimethoxymethyl-1,4-dihydropyridine-3,5-dicarboxylic Acid 5-Isopropyl Ester 3-Methyl Ester undergoes various chemical reactions, including:

    Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: Ester groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophiles like alcohols or amines can react with the ester groups under basic or acidic conditions.

Major Products

    Oxidation: Pyridine derivatives.

    Reduction: Amino-substituted dihydropyridine.

    Substitution: Various ester or amide derivatives.

Scientific Research Applications

4-(3-Nitrophenyl)-2-dimethoxymethyl-1,4-dihydropyridine-3,5-dicarboxylic Acid 5-Isopropyl Ester 3-Methyl Ester has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on calcium channels in cellular models.

    Medicine: Investigated for its potential as a calcium channel blocker in the treatment of cardiovascular diseases.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The compound exerts its effects primarily through its interaction with calcium channels. By binding to these channels, it inhibits the influx of calcium ions into cells, leading to various physiological effects such as vasodilation and reduced cardiac contractility. The molecular targets include L-type calcium channels, which are crucial in regulating cardiovascular functions.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: Another 1,4-dihydropyridine calcium channel blocker.

    Amlodipine: Known for its long-acting effects in treating hypertension.

    Felodipine: Used for its vasodilatory properties.

Uniqueness

4-(3-Nitrophenyl)-2-dimethoxymethyl-1,4-dihydropyridine-3,5-dicarboxylic Acid 5-Isopropyl Ester 3-Methyl Ester is unique due to its specific substitution pattern, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other 1,4-dihydropyridines. The presence of the nitrophenyl group and the specific ester functionalities may also influence its binding affinity and selectivity for calcium channels.

Properties

Molecular Formula

C20H24N2O8

Molecular Weight

420.4 g/mol

IUPAC Name

3-O-methyl 5-O-propan-2-yl 2-(dimethoxymethyl)-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C20H24N2O8/c1-11(2)30-18(23)14-10-21-17(20(28-4)29-5)16(19(24)27-3)15(14)12-7-6-8-13(9-12)22(25)26/h6-11,15,20-21H,1-5H3

InChI Key

ASUYWCQAXXTOAK-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=CNC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC)C(OC)OC

Origin of Product

United States

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